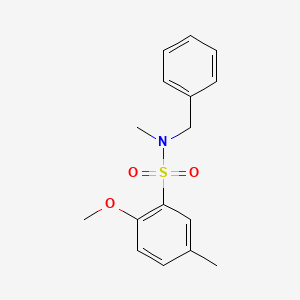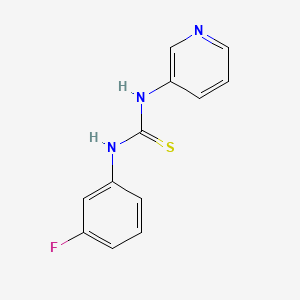![molecular formula C10H10ClN5OS B5751803 N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)
N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-242 and is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a receptor that plays a crucial role in the innate immune system, and its activation leads to the production of pro-inflammatory cytokines. TAK-242 is a promising therapeutic agent for the treatment of various inflammatory diseases, sepsis, and cancer.
作用機序
TAK-242 works by inhibiting the binding of lipopolysaccharides (LPS) to TLR4. LPS is a component of the outer membrane of gram-negative bacteria, and its binding to TLR4 leads to the activation of the NF-κB signaling pathway, which results in the production of pro-inflammatory cytokines. By blocking the TLR4 signaling pathway, TAK-242 inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
TAK-242 has been shown to have various biochemical and physiological effects. In vitro studies have shown that TAK-242 inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In vivo studies have shown that TAK-242 reduces inflammation in various animal models of inflammatory diseases and sepsis.
実験室実験の利点と制限
One of the main advantages of using TAK-242 in lab experiments is its specificity towards TLR4 signaling. TAK-242 does not affect other TLRs or other signaling pathways, making it a useful tool for studying the role of TLR4 in various biological processes. However, one limitation of using TAK-242 is its low solubility in water, which can make it difficult to use in some experimental setups.
将来の方向性
There are several future directions for the research and development of TAK-242. One potential application is in the treatment of cancer. Preclinical studies have shown that TAK-242 inhibits the growth and metastasis of various cancer cells, and further studies are needed to explore its potential as a cancer therapy.
Another potential application is in the treatment of sepsis. Sepsis is a life-threatening condition that results from an uncontrolled inflammatory response to infection. TAK-242 has shown promising results in animal models of sepsis, and further studies are needed to explore its potential as a sepsis therapy.
In conclusion, TAK-242 is a promising therapeutic agent with potential applications in various fields of scientific research. Its specificity towards TLR4 signaling makes it a useful tool for studying the role of TLR4 in various biological processes. Further research is needed to explore its potential as a therapy for inflammatory diseases, cancer, and sepsis.
合成法
The synthesis of TAK-242 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3-chloroaniline with ethyl chloroacetate in the presence of sodium hydride to form ethyl 3-chlorophenylacetate. This intermediate is then reacted with thiosemicarbazide to form N-(3-chlorophenyl)-2-thiosemicarbazide. The final step involves the reaction of N-(3-chlorophenyl)-2-thiosemicarbazide with methyl 5-amino-1H-tetrazole-1-carboxylate in the presence of sodium methoxide to form TAK-242.
科学的研究の応用
TAK-242 has been extensively studied for its potential applications in various fields of scientific research. In the field of immunology, TAK-242 has been shown to inhibit the production of pro-inflammatory cytokines by blocking TLR4 signaling. This makes it a promising therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.
In the field of oncology, TAK-242 has been shown to inhibit the growth and metastasis of various cancer cells. TLR4 signaling plays a crucial role in the progression of cancer, and the inhibition of this pathway by TAK-242 has shown promising results in preclinical studies.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5OS/c1-16-10(13-14-15-16)18-6-9(17)12-8-4-2-3-7(11)5-8/h2-5H,6H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNJHONBBLQKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)
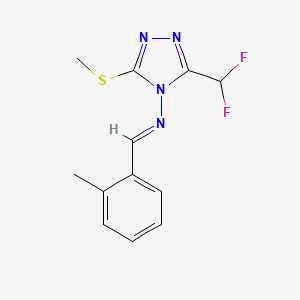
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)
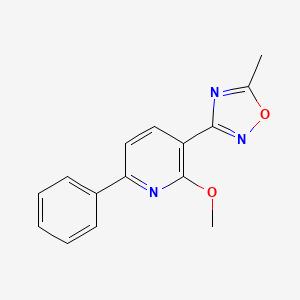
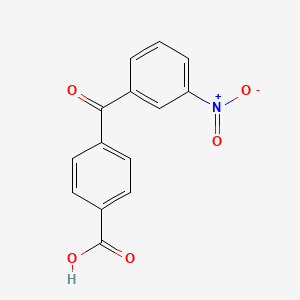
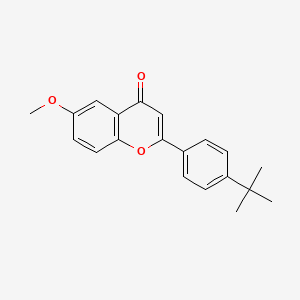
![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)
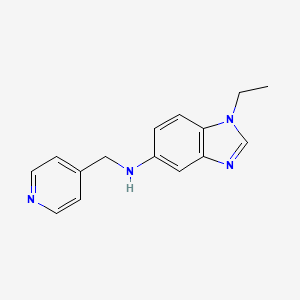
![ethyl [(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetate](/img/structure/B5751795.png)
![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
